1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid

Descripción

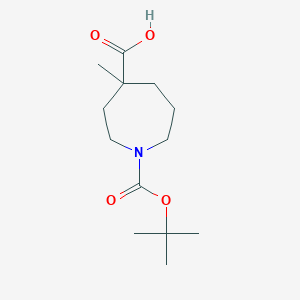

1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid is a bicyclic organic compound featuring a seven-membered azepane ring. Key structural attributes include:

- tert-Butoxycarbonyl (Boc) group: A common amine-protecting group that enhances stability during synthetic processes .

- Carboxylic acid moiety: Enables hydrogen bonding and salt formation, critical for solubility and reactivity.

This compound is of interest in medicinal chemistry and materials science due to its hybrid rigid-flexible structure, which balances steric hindrance and functional versatility.

Propiedades

IUPAC Name |

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-5-6-13(4,7-9-14)10(15)16/h5-9H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDNGUAYMRYCCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674237 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027512-23-7 | |

| Record name | 1-(1,1-Dimethylethyl) hexahydro-4-methyl-1H-azepine-1,4-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027512-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Actividad Biológica

1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid (Boc-MA) is a compound of interest in medicinal chemistry and biological research. It serves as a versatile building block in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals targeting specific biological pathways. This article reviews the biological activity of Boc-MA, focusing on its interactions with biological macromolecules, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Boc-MA can be represented as follows:

- Molecular Formula : C11H19NO4

- Molecular Weight : 229.27 g/mol

- CAS Number : 84358-13-4

Boc-MA is primarily studied for its role as a prodrug or intermediate in the synthesis of biologically active compounds. Its mechanism of action typically involves:

- Enzyme Inhibition : Boc-MA derivatives can act as inhibitors for various enzymes, modulating metabolic pathways.

- Receptor Binding : The compound may interact with specific receptors, influencing cellular signaling pathways.

Case Studies

- Synthesis of Novel Heterocycles : Research has demonstrated that Boc-MA can be utilized in synthesizing heterocyclic compounds that exhibit significant biological activity. For instance, derivatives of Boc-MA have been shown to possess antimicrobial properties against various pathogens .

- Therapeutic Applications : A study highlighted the use of Boc-MA in developing compounds targeting neurodegenerative diseases. The synthesized derivatives showed promising results in inhibiting protein aggregation associated with Alzheimer's disease .

- Anticancer Activity : Another investigation focused on the anticancer properties of Boc-MA derivatives. The results indicated that certain modifications to the Boc-MA structure enhanced cytotoxicity against cancer cell lines, suggesting potential for further development as anticancer agents .

Data Table: Biological Activities and Applications

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

1. Drug Development:

1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid serves as a versatile intermediate in the synthesis of bioactive compounds, particularly in the development of pharmaceuticals targeting neurological disorders. Its structural similarity to natural amino acids enables its incorporation into peptide-based drugs.

2. Synthesis of Peptidomimetics:

The compound is utilized in the synthesis of peptidomimetics, which are designed to mimic the biological activity of peptides while providing enhanced stability and bioavailability. The Boc group allows for selective deprotection at specific stages during synthesis, facilitating the creation of complex peptide structures.

Synthetic Methodologies

1. Conjugate Addition Reactions:

Recent studies have demonstrated the use of carboxylic acids like this compound as traceless activation groups in radical conjugate addition reactions. This approach allows for the efficient formation of γ-amino acids from α-amino acids under visible light-mediated conditions, showcasing its utility in synthetic organic chemistry .

2. Heterocyclic Compound Synthesis:

The compound's azepane ring structure has been exploited in the synthesis of various heterocyclic compounds, which are essential in drug discovery due to their diverse biological activities. For example, derivatives of this compound have shown promise as monoacylglycerol lipase inhibitors, highlighting its potential therapeutic applications .

Case Study 1: Synthesis of Novel Heterocyclic Amino Acids

A study reported the regioselective synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates using Boc-protected azepane derivatives as key intermediates. This research demonstrated how modifications to the azepane structure could lead to significant variations in biological activity and selectivity .

Case Study 2: Peptide Synthesis

In another investigation, researchers utilized this compound to create water-soluble helical peptides. The incorporation of this compound into peptide sequences enhanced their stability and solubility, making them suitable candidates for therapeutic applications .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

The table below compares 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid with three analogous compounds based on structural features and similarity scores (derived from ):

| Compound Name | CAS Number | Ring Size | Substituents | Similarity Score | Key Differences |

|---|---|---|---|---|---|

| This compound | 868284-36-0 | 7-membered | Boc, 4-methyl, carboxylic acid | 1.00 (Reference) | Reference compound |

| (S)-1-(tert-Butoxycarbonyl)azepane-4-carboxylic acid | 2411939-36-9 | 7-membered | Boc, carboxylic acid (no methyl) | 1.00 | Lacks 4-methyl group |

| (R)-1-(tert-Butoxycarbonyl)azepane-4-carboxylic acid | 189321-63-9 | 7-membered | Boc, carboxylic acid (no methyl) | 1.00 | Enantiomer of S-form |

| 1-Boc-4-Methylpiperidine-4-carboxylic acid | Not provided | 6-membered | Boc, 4-methyl, carboxylic acid | 0.98 | Smaller ring (piperidine vs. azepane) |

Key Comparative Insights

Impact of the 4-Methyl Group

- The reference compound’s 4-methyl group introduces steric hindrance, which may reduce ring flexibility compared to the non-methylated analogs (CAS 2411939-36-9 and 189321-63-9). This could affect: Solubility: Increased hydrophobicity due to the methyl group. Crystallization: Altered crystal packing efficiency, as observed in SHELX-refined structures .

- The methyl group also influences synthetic pathways, requiring additional methylation steps during synthesis .

Ring Size Variation (Azepane vs. Piperidine)

- The 7-membered azepane ring in the reference compound offers greater conformational flexibility than the 6-membered piperidine analog (similarity score 0.98).

- Applications : Piperidine derivatives are more common in drug design due to their rigidity, while azepane-based compounds may exhibit unique binding profiles in chiral environments.

Stereochemical Considerations

- The (R)- and (S)-enantiomers (CAS 189321-63-9 and 2411939-36-9) share identical physical properties but differ in optical activity. Their absolute configurations can be resolved using X-ray crystallography with Flack’s x parameter, which avoids false chirality-polarity indications common in near-centrosymmetric structures .

Métodos De Preparación

Boc Protection of Azepane Amine

The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions, often with a catalyst such as 4-dimethylaminopyridine (DMAP) or triethylamine. The reaction is generally performed in an aprotic solvent like dichloromethane (DCM) at low temperature (0 °C) followed by stirring at room temperature for extended periods (e.g., 16 hours) to ensure complete protection.

- Suspend the azepane amine in DCM.

- Add triethylamine or another base.

- Slowly add Boc anhydride dropwise at 0 °C.

- Stir at room temperature for 12–16 hours.

- Work-up involves aqueous extraction, washing with brine, drying over sodium sulfate, and purification by silica gel column chromatography.

This method affords the Boc-protected intermediate in excellent yields (up to 99%) as a colorless liquid or solid depending on the scale and purification method.

Purification and Characterization

- Purification is generally conducted by silica gel column chromatography using eluents such as chloroform/methanol or hexane/ethyl acetate mixtures.

- Recrystallization from ethanol/water mixtures may also be employed for final purification.

- Characterization techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H NMR shows characteristic tert-butyl protons at δ ~1.4 ppm and methyl protons at δ ~3.6–4.0 ppm; ¹³C NMR confirms carbamate carbonyl at δ ~155 ppm and carboxylic acid carbonyl at δ ~175 ppm.

- Fourier-Transform Infrared Spectroscopy (FT-IR): Confirms Boc carbonyl stretch (~1680–1720 cm⁻¹) and broad O-H stretch of carboxylic acid (~2500–3300 cm⁻¹).

- Mass Spectrometry (MS): Confirms molecular ion peaks consistent with the expected molecular weight and absence of deprotected or side products.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Boc Protection with Boc Anhydride and Triethylamine in DCM | Boc anhydride, Et3N, DCM, 0 °C to RT, 16 h | 99 | High yield, straightforward procedure | Requires dry solvents, inert atmosphere recommended |

| Alkylation with Methyl Iodide and K2CO3 in DMF | Methyl iodide, K2CO3, DMF, RT, 3 h | ~85–90 | Mild conditions, good selectivity | Use of toxic methyl iodide, DMF solvent |

| Esterification with Trimethylsilyl Diazomethane | TMS-diazomethane, MeOH/ACN, 0 °C to RT, 3 h | 90 | High yield, milder oxidation step | Requires careful handling of diazomethane |

| Oxidation of Methyl Group to Acid (KMnO4 or RuO4) | KMnO4 or RuO4, controlled pH and temperature | Variable | Direct acid formation | Harsh conditions, possible Boc cleavage |

Research Findings and Critical Parameters

- Excess Boc reagent (>1.2 equivalents) is critical for complete amine protection and to prevent incomplete reactions leading to impurities.

- Controlled pH and temperature during oxidation prevent Boc group cleavage and over-oxidation.

- Inert atmosphere (N₂ or Ar) during sensitive steps reduces side reactions caused by oxygen.

- Purification by chromatography is essential to remove unreacted starting materials and side products, ensuring high purity critical for medicinal applications.

- Analytical monitoring by TLC, NMR, and LC-MS during synthesis ensures reaction completeness and Boc group stability.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Boc protection of the azepane amine followed by functionalization. Key steps include:

- Amine Protection : Use Boc anhydride under basic conditions (e.g., DMAP, THF) to protect the secondary amine .

- Carboxylic Acid Introduction : Methylation at the 4-position may involve alkylation of a pre-functionalized azepane intermediate, followed by oxidation (e.g., KMnO₄ or RuO₄) to the carboxylic acid .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., from ethanol/water) is critical for isolating high-purity product .

- Critical Parameters : Excess Boc reagent (>1.2 eq) ensures complete protection, while controlled pH avoids premature deprotection. Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation side reactions .

Q. How is the Boc group stability evaluated during azepane derivative synthesis, and what analytical techniques confirm successful protection?

- Methodological Answer :

- Stability Tests : Expose intermediates to mild acidic (e.g., TFA in DCM) and basic conditions (NaHCO₃) to assess Boc retention. Monitor by TLC (Rf shifts) or LC-MS .

- Characterization :

- FT-IR : Confirm Boc C=O stretch (~1680–1720 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .

- ¹H/¹³C NMR : Detect tert-butyl protons (δ ~1.4 ppm) and carbamate carbonyl (δ ~155 ppm) .

- HPLC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and absence of deprotected byproducts .

Advanced Research Questions

Q. What are the conformational implications of the 4-methyl substituent on the azepane ring, and how does this affect intermolecular interactions in drug design?

- Methodological Answer :

- Computational Modeling : Use DFT (e.g., Gaussian) or molecular dynamics (e.g., AMBER) to analyze ring puckering and methyl group steric effects. Compare with piperidine analogs (e.g., 4-methylpiperidine derivatives) .

- Crystallography : X-ray diffraction (if crystalline) reveals preferred chair or boat conformations. For non-crystalline samples, NOESY NMR identifies spatial proximity of methyl protons to adjacent groups .

- Biological Relevance : The methyl group may enhance lipophilicity (logP ↑) and influence binding to hydrophobic pockets in enzyme targets (e.g., proteases) .

Q. How can researchers resolve contradictions in reported melting points or spectral data for Boc-protected azepane derivatives?

- Methodological Answer :

- Data Reconciliation : Cross-reference with structurally similar compounds (e.g., 1-Boc-piperidine-4-carboxylic acid, mp 162–166°C vs. 4-methylazepane analog).

- Purity Assessment : Repeat DSC analysis under controlled heating rates (±1°C/min) and validate via elemental analysis (C, H, N ±0.3%) .

- Stereochemical Variants : Check for enantiomeric impurities using chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What strategies minimize racemization during coupling reactions involving the carboxylic acid moiety?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.